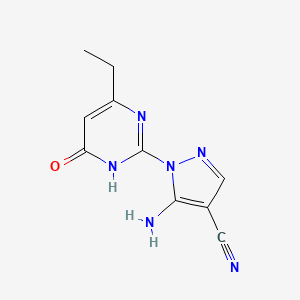

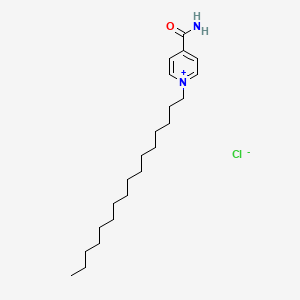

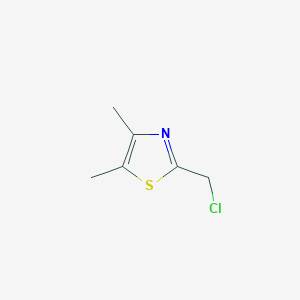

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Vue d'ensemble

Description

“5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the construction of various organic molecules, particularly diverse heterocyclic scaffolds .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as reagents . A variety of approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . In one example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo-pyrimidines .Chemical Reactions Analysis

5-amino-pyrazoles, such as “5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile”, are known to undergo a variety of chemical reactions. For instance, they can react with α, β -unsaturated compounds to produce fluorescent pyrazolo-pyrimidines .Applications De Recherche Scientifique

-

Scientific Field : Pharmaceutical Chemistry

- Application : This compound is used in the design and synthesis of antimicrobial agents .

- Method of Application : The compound is constructed from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which is used as the pivotal intermediate . The hybrid molecule is prepared via condensation of the carboxylic acid with ortho-phenylenediamine .

- Results : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

-

Scientific Field : Organic Chemistry

- Application : Oxazoline-based ring structures are used in pharmaceuticals, industrial, natural product chemistry, polymers and so on .

- Method of Application : Bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols . The reaction underwent smoothly in presence of ZnCl2 as Lewis acid catalyst under anaerobic conditions .

- Results : Different dicyanobenzenes were analyzed, which afforded good yields .

-

Scientific Field : Cancer Research

- Application : Pyrimidine derivatives, which share a similar structure with the compound , have been extensively studied for their anticancer activity .

- Method of Application : The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been the focus of many studies . The synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives .

- Results : Many novel pyrimidine derivatives have shown promising results in their anticancer activity . The review suggests that this research could assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

-

Scientific Field : Medicinal Chemistry

- Application : Aminopyrazoles, which are structurally similar to the compound you mentioned, have been studied as active agents in different therapeutic areas .

- Method of Application : The design and structure-activity relationships of aminopyrazole-based compounds have been the focus of many studies .

- Results : The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, Pirtobrutinib, a reversible BTK inhibitor for the treatment of MCL, demonstrates the value of this scaffold for the development of new therapeutic agents .

-

Scientific Field : Organic Chemistry

- Application : o-Aminopyrimidine aldehydes and ketones, which are structurally similar to the compound you mentioned, have been synthesized .

- Method of Application : Barbituric acid is most often used as an oxo derivative of pyrimidine, chloroformylation of which gives 2,4,6-trichloropyrimidine-5-carbaldehyde . This compound easily participates in the reaction with amines to give amino derivatives .

- Results : The remaining chlorine atoms in the obtained compounds can be replaced by other nucleophiles .

Propriétés

IUPAC Name |

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O/c1-2-7-3-8(17)15-10(14-7)16-9(12)6(4-11)5-13-16/h3,5H,2,12H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXDOKHORVLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)